molecular formula C17H17N3OS B2621046 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895026-70-7

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2621046
CAS RN: 895026-70-7
M. Wt: 311.4
InChI Key: KQCDONMIBCNESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EBTAM and is known for its ability to interact with various biochemical pathways in the body. In

Mechanism of Action

EBTAM exerts its effects through a variety of mechanisms. It can bind to enzymes and inhibit their activity, as mentioned above. It can also interact with various receptors in the body, including nicotinic and muscarinic acetylcholine receptors. This interaction can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
EBTAM has been shown to have a variety of biochemical and physiological effects. It can increase levels of acetylcholine in the brain, which can improve cognitive function and memory. It can also reduce inflammation and oxidative stress, which can lead to a variety of health benefits.

Advantages and Limitations for Lab Experiments

One advantage of using EBTAM in lab experiments is its ability to interact with multiple biochemical pathways in the body. This can provide researchers with a more comprehensive understanding of the effects of various compounds on the body. However, one limitation of using EBTAM is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on EBTAM. One potential direction is to explore its effects on other biochemical pathways in the body. Another potential direction is to investigate its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, researchers could explore the use of EBTAM in combination with other compounds to enhance its effects.

Synthesis Methods

EBTAM can be synthesized using a variety of methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional synthesis. The most commonly used method is the conventional synthesis, which involves the reaction of 6-ethylbenzo[d]thiazol-2-amine with pyridine-3-carboxaldehyde and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure EBTAM.

Scientific Research Applications

EBTAM has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
EBTAM has also been shown to have anti-inflammatory and antioxidant properties. It can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which can lead to a variety of health benefits.

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-13-6-7-15-16(9-13)22-17(19-15)20(12(2)21)11-14-5-4-8-18-10-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCDONMIBCNESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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